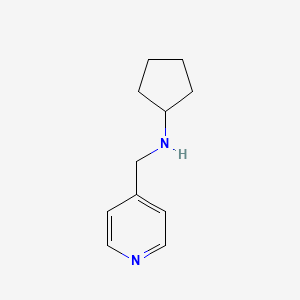

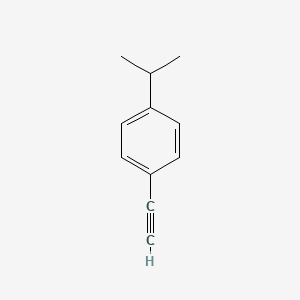

![molecular formula C15H13ClO3 B1298589 4-[(2-氯苄基)氧基]苯甲酸甲酯 CAS No. 128982-49-0](/img/structure/B1298589.png)

4-[(2-氯苄基)氧基]苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

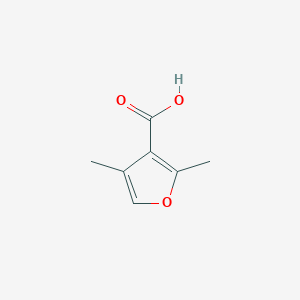

Methyl 4-[(2-chlorobenzyl)oxy]benzoate is a chemical compound that is part of a broader class of organic compounds known for their potential applications in various fields, including materials science and pharmaceuticals. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs have been studied, which can offer insights into the properties and reactivity of Methyl 4-[(2-chlorobenzyl)oxy]benzoate.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions. For instance, a series of methyl 4-(4-alkoxystyryl)benzoates was synthesized through a reaction between 4-alkoxybenzaldehyde and 4-(methoxycarbonyl)benzyltriphenyl phosphonium bromide in dichloromethane . Another related compound, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, was synthesized from methyl 4-bromobenzoate and iso-vanilline by a condensation reaction . These methods suggest that similar strategies could be employed for the synthesis of Methyl 4-[(2-chlorobenzyl)oxy]benzoate, with appropriate modifications to the starting materials to introduce the 2-chlorobenzyl moiety.

Molecular Structure Analysis

Structural elucidation of similar compounds has been achieved using various spectroscopic techniques, including IR, NMR, and single-crystal X-ray diffraction . These techniques allow for the determination of the molecular structure and the identification of specific functional groups present in the compound. For example, the structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by single-crystal X-ray crystallography . Such analyses are crucial for confirming the successful synthesis of the target compound and for understanding its molecular geometry and potential intermolecular interactions.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For instance, the chlorination products of methyl 4-amino-2-hydroxy-benzoate were studied, revealing the formation of different chlorinated isomers and their subsequent reactions . These studies provide insights into the reactivity of the benzoyl and benzoate moieties when subjected to electrophilic reagents like chlorine. This information can be extrapolated to predict the reactivity of Methyl 4-[(2-chlorobenzyl)oxy]benzoate under similar conditions.

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as their liquid crystalline and fluorescence properties, have been investigated . For example, methyl 4-(4-alkoxystyryl)benzoates exhibit mesophase stability and thermal stability up to 200°C . These properties are influenced by factors such as the length of the alkyl chain and the presence of specific functional groups. The physical and chemical properties of Methyl 4-[(2-chlorobenzyl)oxy]benzoate would likely be affected by the chlorobenzyl group, which could impact its thermal stability, mesomorphic behavior, and potential applications in material science.

科学研究应用

有机化学中的合成和应用

2-甲酰基苯甲酸甲酯虽然不是所要求的化合物,但由于其结构相似和在合成有机化学中的潜在应用,因此是一个相关的例子。它以其广泛的药理活性而闻名,包括抗真菌、抗高血压、抗癌、抗溃疡、抗精神病和抗病毒特性。作为有机合成中的生物活性前体,它举例说明了苯甲酰化合物在开发新的生物活性分子中的用途。它的合成多功能性突出了此类化合物作为制药产品制备原料的重要性,强调了类似化合物在合成医学相关产品中的作用 (Farooq 和 Ngaini,2019 年).

绿色化学和催化应用

在绿色化学的背景下,芳烃的催化甲基化代表了将甲烷转化为更有价值的碳氢化合物的可持续方法。这个过程被称为“氧化甲基化”,涉及酸性沸石催化剂上的甲烷和氧气,展示了使用催化反应进行化学合成的潜在环境效益和效率。此类应用强调了甲基苯甲酸酯衍生物在促进可持续化学过程和合成工业上重要的化合物中的相关性 (Adebajo,2007 年).

抗氧化剂特性和自由基清除

色酮及其衍生物,包括与 4-[(2-氯苄基)氧基]苯甲酸甲酯在结构上相关的化合物,已被发现具有抗氧化特性。这些化合物能够中和活性氧并中断自由基过程,从而有可能延缓或抑制导致各种疾病的细胞损伤。这些分子中特定官能团的存在对其自由基清除活性至关重要,突出了化学结构在合成化合物的抗氧化潜力中的重要性 (Yadav 等人,2014 年).

生物聚合物的改性和药物应用

木聚糖通过包括甲基化在内的化学反应改性成生物聚合物醚和酯,证明了甲基苯甲酸酯衍生物在开发具有特定性质的新材料中的应用潜力。这些改性的生物聚合物具有从药物递送到着菌剂的广泛应用,展示了甲基化化合物在材料科学和药物中的多功能性 (Petzold-Welcke 等人,2014 年).

属性

IUPAC Name |

methyl 4-[(2-chlorophenyl)methoxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-18-15(17)11-6-8-13(9-7-11)19-10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRSVFXJNTUKMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

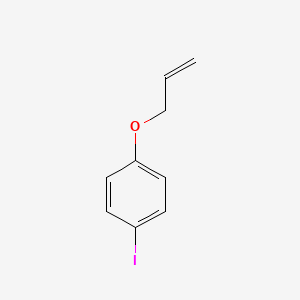

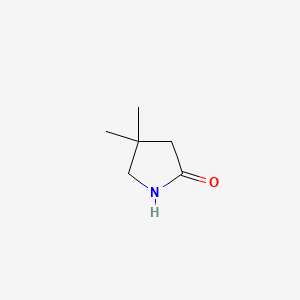

![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)

![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)